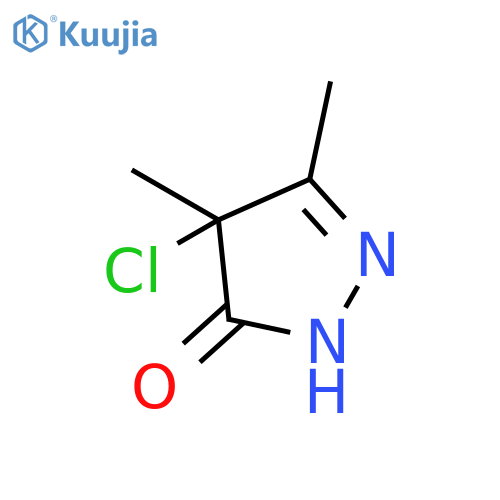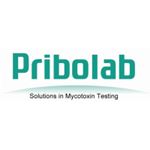Cas no 68654-32-0 (4-Chloro-3,4-dimethyl-2-pyrazolin-5-one)

68654-32-0 structure
商品名:4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
- 3,4-Dimethyl-4-chlor-2-pyrazolin-5-on
- 4-Chlor-4,5-dimethyl-2,4-dihydro-pyrazol-3-on
- 4-chloro-4,5-dimethyl-2,4-dihydro-pyrazol-3-one
- WUNZPENTCVRFHU-UHFFFAOYSA-N
- 3,4-dimethyl-4-chloro-2-pyrazolin-5-one
- 4-Chloro-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one
- 68654-32-0
- 4-Chloro-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one
- starbld0032702
- SCHEMBL7240887
- 4-chloro-3,4-dimethyl-1H-pyrazol-5-one
-
- インチ: InChI=1S/C5H7ClN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9)
- InChIKey: WUNZPENTCVRFHU-UHFFFAOYSA-N
- ほほえんだ: CC1=NNC(=O)C1(C)Cl
計算された属性
- せいみつぶんしりょう: 146.02500
- どういたいしつりょう: 146.0246905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 41.5Ų
じっけんとくせい
- PSA: 41.46000
- LogP: 0.25400
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C380275-1000mg |
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one |
68654-32-0 | 1g |
$1918.00 | 2023-05-18 | ||
| TRC | C380275-100mg |
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one |
68654-32-0 | 100mg |
$253.00 | 2023-05-18 | ||
| TRC | C380275-1g |
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one |
68654-32-0 | 1g |
$ 1590.00 | 2022-06-06 | ||
| TRC | C380275-750mg |
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one |
68654-32-0 | 750mg |
$ 1200.00 | 2023-09-08 |
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
68654-32-0 (4-Chloro-3,4-dimethyl-2-pyrazolin-5-one) 関連製品
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量